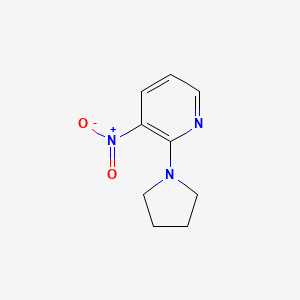

3-硝基-2-(1-吡咯烷基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Nitro-2-(1-pyrrolidinyl)pyridine” is a compound with the molecular formula C9H11N3O2 . It has an average mass of 193.202 Da and a mono-isotopic mass of 193.085129 Da . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

Molecular Structure Analysis

The molecular structure of “3-Nitro-2-(1-pyrrolidinyl)pyridine” is characterized by a pyrrolidine ring attached to a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Chemical Reactions Analysis

The reaction mechanism of pyridine compounds is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Physical And Chemical Properties Analysis

“3-Nitro-2-(1-pyrrolidinyl)pyridine” is a low melting solid with a melting point of 102°C at 0.3mm Hg . It has a molecular weight of 193.21 .

科学研究应用

合成和催化

- 极性[3+2]环加成反应:吡咯烷,包括与“3-硝基-2-(1-吡咯烷基)吡啶”相关的衍生物,在杂环化合物的合成中至关重要。它们用于极性[3+2]环加成反应,以生产具有重要生物和工业应用的化合物,例如染料和农用化学物质 (Żmigrodzka et al., 2022).

- 硝基配合物的氧化:对钌(III)中硝基配合物氧化的研究表明配位的硝基配体不稳定,可以发生电化学氧化生成亚硝酰和硝酸盐配合物。这项研究突出了涉及硝基化合物的复杂反应及其在催化中的潜在应用 (Keene et al., 1980).

生物学应用

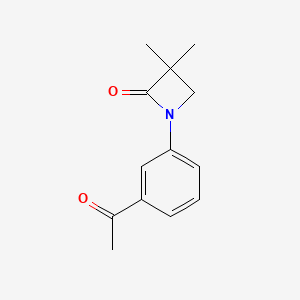

- 硝基-曼尼希/内酰胺化级联反应:开发有效的硝基-曼尼希/内酰胺化级联反应以从 3-硝基丙酸甲酯制备吡咯烷酮衍生物,说明了硝基化合物在合成具有生物活性的分子中的重要性 (Pelletier et al., 2009).

材料科学和传感

- 吡咯烷亚硝基自由基的合成:对空间位阻的吡咯烷亚硝基自由基的研究(该自由基因其出色的稳定性和抗坏血酸(维生素 C)的缓慢还原速率而合成)强调了它们在材料科学中的重要性,并作为生物系统中的潜在传感器 (Paletta et al., 2012).

高级有机化学和机理见解

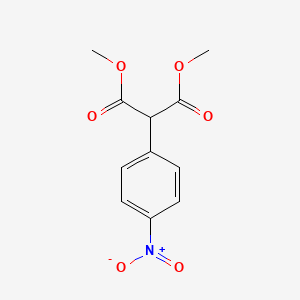

- 催化不对称迈克尔反应:使用基于吡咯烷的催化剂进行催化对映和非对映选择性迈克尔加成反应,展示了含氮杂环在介导高度选择性有机转化中的作用 (Betancort & Barbas, 2001).

安全和危害

未来方向

属性

IUPAC Name |

3-nitro-2-pyrrolidin-1-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-12(14)8-4-3-5-10-9(8)11-6-1-2-7-11/h3-5H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRXLVBZPIVHDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377479 |

Source

|

| Record name | 3-nitro-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-2-(1-pyrrolidinyl)pyridine | |

CAS RN |

26820-73-5 |

Source

|

| Record name | 3-nitro-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2,3-Dichloro-4-(ethylsulfanyl)phenyl]-1-ethanone](/img/structure/B1303813.png)

![2,2,2-trichloro-1-[4-(3-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1303820.png)